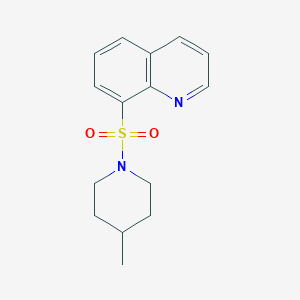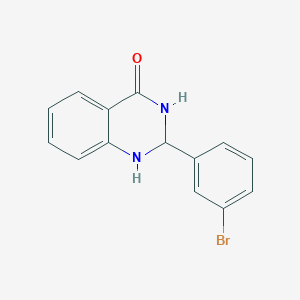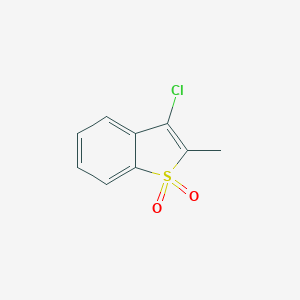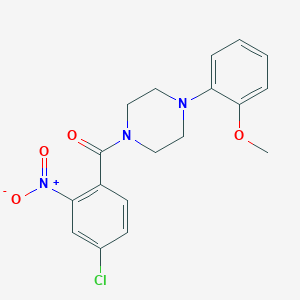
8-(4-Methylpiperidin-1-yl)sulfonylquinoline
Übersicht
Beschreibung
8-(4-Methylpiperidin-1-yl)sulfonylquinoline, also known as MSQ, is a synthetic compound that has been extensively researched for its potential applications in the field of medicinal chemistry. It belongs to the class of sulfonyl quinolines, which have been found to exhibit a wide range of biological activities, including anti-inflammatory, antitumor, and antiviral properties. In
Wirkmechanismus
The mechanism of action of 8-(4-Methylpiperidin-1-yl)sulfonylquinoline is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division, leading to cell cycle arrest and apoptosis. 8-(4-Methylpiperidin-1-yl)sulfonylquinoline also inhibits the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
8-(4-Methylpiperidin-1-yl)sulfonylquinoline has been found to have a number of biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the modulation of immune response. It has also been shown to reduce the production of reactive oxygen species, which are known to contribute to the development of various diseases, including cancer and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 8-(4-Methylpiperidin-1-yl)sulfonylquinoline is its potent antitumor activity, which makes it a promising candidate for the development of cancer therapeutics. It also exhibits anti-inflammatory and antiviral activity, which may have potential applications in the treatment of various inflammatory and infectious diseases. However, one of the limitations of 8-(4-Methylpiperidin-1-yl)sulfonylquinoline is its relatively low solubility in water, which may limit its bioavailability and efficacy in vivo.
Zukünftige Richtungen
There are several future directions for the research on 8-(4-Methylpiperidin-1-yl)sulfonylquinoline. One of the areas of interest is the development of 8-(4-Methylpiperidin-1-yl)sulfonylquinoline analogs with improved solubility and bioavailability. Another area of interest is the elucidation of the mechanism of action of 8-(4-Methylpiperidin-1-yl)sulfonylquinoline, which may lead to the identification of new targets for drug development. Additionally, the potential applications of 8-(4-Methylpiperidin-1-yl)sulfonylquinoline in the treatment of various diseases, including cancer, inflammation, and viral infections, warrant further investigation.
Synthesemethoden
The synthesis of 8-(4-Methylpiperidin-1-yl)sulfonylquinoline involves the reaction of 8-hydroxyquinoline with piperidine and methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution of the hydroxyl group by the piperidine nitrogen, followed by the addition of the methanesulfonyl chloride to the piperidine nitrogen. The resulting product is purified by recrystallization to obtain a white crystalline solid.
Wissenschaftliche Forschungsanwendungen
8-(4-Methylpiperidin-1-yl)sulfonylquinoline has been found to exhibit a wide range of biological activities, which make it a promising candidate for drug development. It has been shown to have potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. It also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, 8-(4-Methylpiperidin-1-yl)sulfonylquinoline has been found to have antiviral activity against the hepatitis C virus and the human immunodeficiency virus.
Eigenschaften
IUPAC Name |
8-(4-methylpiperidin-1-yl)sulfonylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-12-7-10-17(11-8-12)20(18,19)14-6-2-4-13-5-3-9-16-15(13)14/h2-6,9,12H,7-8,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBEAWJUOGGQIHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=CC3=C2N=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701322834 | |
| Record name | 8-(4-methylpiperidin-1-yl)sulfonylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701322834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
41.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49733256 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
8-(4-Methylpiperidin-1-yl)sulfonylquinoline | |
CAS RN |
305373-03-9 | |
| Record name | 8-(4-methylpiperidin-1-yl)sulfonylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701322834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(3-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B438936.png)
![Methyl 2-{[(4-methoxyphenyl)sulfonyl]amino}benzoate](/img/structure/B438937.png)

![5-(4-bromobenzoyl)-6-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B438967.png)
![Dimethyl 5-{[(3,4-dimethylphenyl)carbonyl]amino}benzene-1,3-dicarboxylate](/img/structure/B438968.png)

![4-fluoro-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzenesulfonamide](/img/structure/B439010.png)


![5-methyl-3-{3-(3-methylphenyl)-2-[(3-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one](/img/structure/B439020.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-1-adamantanecarboxamide](/img/structure/B439037.png)

![Ethyl 2-[(cyclohexylcarbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B439081.png)
![3-[(Pyridin-3-ylmethyl)carbamoyl]propanoic acid](/img/structure/B439105.png)